(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a heterocyclic compound that features a thiazolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the ring structure enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. For example, the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst in water has been reported to be effective .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiazolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring allows for interactions with sulfur-containing amino acids in proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog with similar core structure but lacking the benzyl and thienyl substituents.
Thiazolidinone derivatives: Compounds with variations in the substituents on the thiazolidine ring.
Uniqueness
3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the benzyl and thienyl groups enhances its reactivity and potential therapeutic applications compared to simpler thiazolidine derivatives .
Properties
Molecular Formula |
C16H13NO2S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO2S2/c1-11-7-8-20-13(11)9-14-15(18)17(16(19)21-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b14-9+ |
InChI Key |
XBWOGEYZBJSCPD-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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